![molecular formula C9H17NO2 B137027 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 131971-66-9](/img/structure/B137027.png)
Tert-butyl N-[(E)-but-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as Boc-allylglycine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and synthesis. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.
Wirkmechanismus
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to inhibit the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of the neurotransmitter γ-aminobutyric acid (GABA). This inhibition leads to a decrease in the levels of GABA, which can have significant effects on the nervous system.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic effects, which could make it a potential treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its versatility as a building block for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl N-[(E)-but-2-enyl]carbamatecine in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Another potential direction is in the study of the nervous system and the role of GABA in various physiological processes. Additionally, Tert-butyl N-[(E)-but-2-enyl]carbamatecine could be used as a tool for investigating the mechanism of action of various drugs and bioactive molecules.
Synthesemethoden
The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamatecine involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of Tert-butyl N-[(E)-but-2-enyl]carbamatecine as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(E)-but-2-enyl]carbamatecine has been extensively used in scientific research as a building block for the synthesis of various drugs and bioactive molecules. It has been shown to be an effective precursor for the synthesis of amino acid derivatives, which have potential applications in the development of new drugs.
Eigenschaften
CAS-Nummer |
131971-66-9 |
|---|---|
Produktname |
Tert-butyl N-[(E)-but-2-enyl]carbamate |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
InChI-Schlüssel |
YQEOMPQSOWBOME-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CCNC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



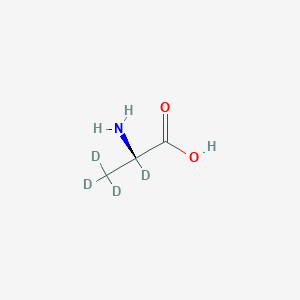
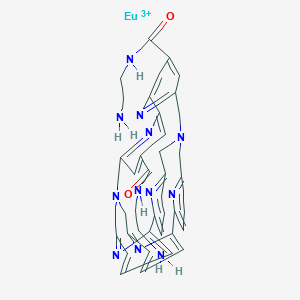
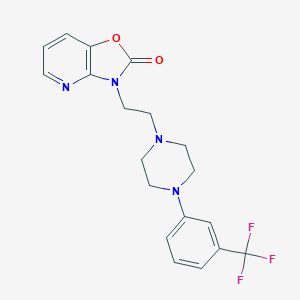
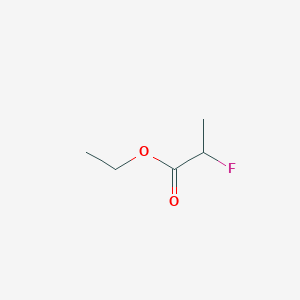
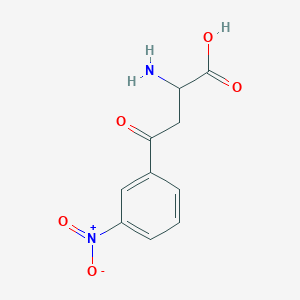
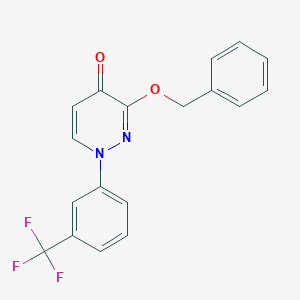
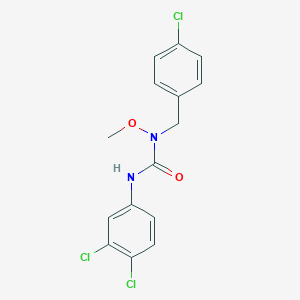
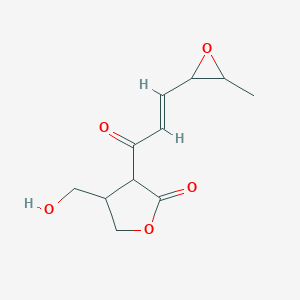
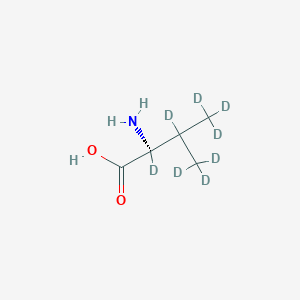

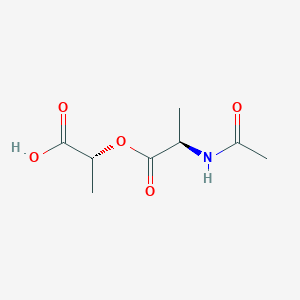
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
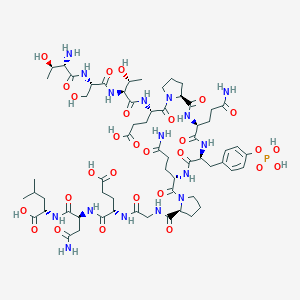
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)